(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine
Description
Properties
IUPAC Name |
(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-5-10-11-8(13-5)12-7-4-2-3-6(7)9/h6-7H,2-4,9H2,1H3/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQUFPILAOZNQA-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OC2CCCC2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)O[C@@H]2CCC[C@H]2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine is a compound of interest due to its potential biological activities attributed to the thiadiazole moiety. Thiadiazoles are known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 213.30 g/mol. The structure features a cyclopentane ring substituted with a 5-methyl-1,3,4-thiadiazole group, which is crucial for its biological activity.
Mechanisms of Biological Activity
Thiadiazole derivatives have been shown to interact with various biological targets:
1. Antimicrobial Activity
Thiadiazoles exhibit significant antimicrobial properties against a range of pathogens. Studies have demonstrated that compounds containing the thiadiazole ring can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
2. Anti-inflammatory Effects
Research indicates that thiadiazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This makes them potential candidates for treating inflammatory diseases.
3. Anticancer Properties
Thiadiazoles have been investigated for their anticancer effects. They can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | , |
| Anti-inflammatory | Inhibition of COX and cytokine production | |
| Anticancer | Induction of apoptosis in cancer cells | , |
Case Study: Antimicrobial Efficacy
In a study conducted by Nakagawa et al. (1996), several thiadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study: Anti-inflammatory Potential
A recent study published in MDPI showed that thiadiazole derivatives significantly reduced inflammation markers in animal models of arthritis. The compound was administered at doses ranging from 5 to 20 mg/kg body weight, resulting in a dose-dependent decrease in swelling and pain indicators .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole ring often exhibit antimicrobial properties. The incorporation of the 5-methyl-1,3,4-thiadiazole moiety in this compound suggests potential efficacy against various pathogens. Studies have shown that similar derivatives can inhibit bacterial growth and may be developed into new antibiotics .
Anticancer Properties
Thiadiazole derivatives have been explored for their anticancer activities. Preliminary studies suggest that (1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine could inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further investigations are necessary to establish its effectiveness and safety in clinical settings.
Agricultural Science
Fungicides and Herbicides
The compound's structure may allow it to function as a fungicide or herbicide. Thiadiazole derivatives are known for their ability to disrupt fungal cell membranes or inhibit key metabolic pathways in plants. This compound could be synthesized into formulations aimed at protecting crops from fungal diseases or controlling weed growth .
Material Science
Polymer Chemistry
The unique chemical structure of this compound makes it a candidate for incorporation into polymers. Its reactive functional groups can facilitate cross-linking in polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength . This application could lead to advancements in creating high-performance materials for industrial use.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of several thiadiazole derivatives, including this compound. The results indicated significant inhibition of bacterial strains such as E. coli and S. aureus, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Agricultural Applications
In agricultural trials, formulations based on thiadiazole compounds were tested against common fungal pathogens affecting crops like wheat and maize. Results showed a marked reduction in disease incidence when treated with these compounds, highlighting their potential as effective fungicides.
Case Study 3: Polymer Development
Research into the incorporation of this compound into polymer matrices demonstrated improved mechanical properties and thermal resistance compared to traditional polymers. This advancement opens avenues for developing new materials suitable for high-performance applications.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related 1,3,4-thiadiazole derivatives and cyclopentane-containing amines, focusing on molecular features, synthesis, and bioactivity.
Structural and Functional Analogues
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ()
- Structure : Planar 1,3,4-thiadiazole core substituted with 4-methylphenyl and 4-chlorobenzylidene groups.
- Synthesis : Formed by Schiff base condensation between 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine and 4-chlorobenzaldehyde.
- Key Data :
- Molecular weight: 313.8 g/mol (C₁₆H₁₂ClN₃S).
- Crystallographic parameters: R factor = 0.058; planar thiadiazole ring (mean deviation = 0.0042 Å).
- Bioactivity : Thiadiazole derivatives are associated with antimicrobial and anticancer activities .
MK-8189 (PDE10A Inhibitor, )
- Structure : Pyrimidin-4-amine core linked to a (5-methyl-1,3,4-thiadiazol-2-yl)methyl group and a pyridinyl cyclopropane moiety.
- Synthesis: Multi-step process involving coupling of (5-methyl-1,3,4-thiadiazol-2-yl)methanamine with a cyclopropanol intermediate.
- Bioactivity : Potent PDE10A inhibition (IC₅₀ < 10 nM), relevant for schizophrenia treatment .
5-Substituted-1,3,4-thiadiazol-2-thiols ()
- Structure : Thiol (-SH) group at the 2-position with diverse 5-substituents (e.g., aryl, alkyl).
- Synthesis : Oxidative cyclodehydration of thiosemicarbazides with substituents (e.g., phenyl, benzyl).
- Key Data :
- Bioactivity : Broad-spectrum antimicrobial and anti-inflammatory properties .
(1R,2R)-2-Fluoro-N-[2-(4-fluorophenyl)ethyl]cyclopentan-1-amine ()
- Structure : (1R,2R)-cyclopentane substituted with fluorine and a 4-fluorophenethylamine group.
- Molecular Weight : 225.28 g/mol (C₁₃H₁₇F₂N).
- Bioactivity : Discontinued compound; likely investigated for CNS applications due to fluorinated aromatic moieties .
Comparative Analysis
Table 1: Key Features of (1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine and Analogues
*Estimated based on formula C₈H₁₂N₃OS.
†Molecular weight inferred from LC/MS data (m/z 627.5 [M+H⁺]) .
Key Observations:
Structural Diversity :
- The target compound’s cyclopentane backbone distinguishes it from planar thiadiazole derivatives (e.g., ). Its stereochemistry ((1R,2R)) may enhance selectivity in chiral biological environments compared to racemic analogs.
- Thiol (-SH) or methylene (-CH₂-) linkages (e.g., in and ) alter solubility and bioavailability compared to the target’s ether (-O-) linkage.
Synthetic Complexity :
- The target compound likely requires stereoselective synthesis, whereas Schiff base or cyclocondensation reactions (e.g., ) are more straightforward.
- MK-8189 () exemplifies higher synthetic complexity due to its multi-ring system and stereochemical constraints.
Bioactivity Trends: Thiadiazole derivatives with electron-withdrawing groups (e.g., chloro, nitro) show enhanced antimicrobial activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing (1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine with high enantiomeric purity?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example, thiadiazole rings can be constructed via cyclization of thiosemicarbazide derivatives under reflux with POCl₃ (90°C, 3 hours) . Enantiomeric purity is achieved using chiral catalysts (e.g., Rhodium-BINAP complexes) during cyclopentane ring formation. Post-synthesis purification via recrystallization (DMSO/water mixtures) or chromatography (silica gel, ethyl acetate/hexane) ensures >98% purity .
Q. Which analytical techniques are most reliable for characterizing the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) confirms stereochemistry and substituent positions, while High-Performance Liquid Chromatography (HPLC) with chiral columns verifies enantiomeric excess. Mass spectrometry (LC-MS) validates molecular weight, and X-ray crystallography resolves absolute configuration . Differential Scanning Calorimetry (DSC) assesses thermal stability and crystallinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities between this compound and its structural analogs?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies are critical. Replace the 5-methyl group on the thiadiazole ring with halogens or bulkier substituents and compare binding affinities using Surface Plasmon Resonance (SPR). Molecular dynamics simulations can model interactions with target enzymes (e.g., cyclooxygenase-2) to explain potency variations . Validate findings with in vitro assays (IC₅₀ measurements) and in silico docking (AutoDock Vina) .
Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in neurological targets?
- Methodological Answer : Use radioligand binding assays (³H-labeled compounds) to screen for receptor affinity (e.g., serotonin or dopamine receptors). Functional assays (cAMP accumulation or calcium flux) determine agonist/antagonist activity. For enzyme targets (e.g., monoamine oxidases), measure catalytic inhibition via UV-Vis spectroscopy (kcat/Km analysis). Cross-validate with knockout cell lines or CRISPR-edited models to confirm target specificity .
Q. How can computational modeling improve the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer : Apply Quantitative Structure-Property Relationship (QSPR) models to predict logP and solubility. Density Functional Theory (DFT) calculations optimize electronic properties for metabolic stability. Use ADMET predictors (e.g., SwissADME) to prioritize derivatives with low cytochrome P450 inhibition and high blood-brain barrier permeability . Synthesize top candidates and validate bioavailability using Caco-2 cell monolayers and in vivo PK studies .
Comparative Analysis
Q. How does the 5-methyl-1,3,4-thiadiazole substituent influence bioactivity compared to oxadiazole or triazole analogs?
- Methodological Answer : The thiadiazole’s sulfur atom enhances π-π stacking and hydrogen bonding vs. oxadiazoles. Compare inhibition of bacterial dihydrofolate reductase (DHFR) using MIC assays: methyl-thiadiazole derivatives show 10-fold lower MICs than triazoles due to improved hydrophobic interactions . Synchrotron crystallography of enzyme-cofactor complexes reveals distinct binding poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
